Tin(II) oxide possesses excellent electrical conductivity and high transparency in the visible light spectrum. This combination makes it a valuable material for optoelectronic devices such as:
Tin(II) oxide exhibits high sensitivity to various gases, making it a promising candidate for gas sensing applications. Its electrical conductivity changes upon exposure to specific gases, allowing researchers to develop sensors for:
Tin(II) oxide acts as an efficient catalyst for various chemical reactions, including:
Beyond the mentioned applications, tin(II) oxide finds potential applications in other scientific research areas, including:
Tin(II) oxide, also known as stannous oxide, is an inorganic compound with the formula SnO. In this compound, tin is in the +2 oxidation state, and it exists primarily in two forms: a stable blue-black form and a metastable red form. The blue-black form is more commonly encountered and has a tetragonal structure, while the red form is less stable and can be produced under specific conditions. Tin(II) oxide is amphoteric, meaning it can react with both acids and bases, forming tin(II) salts or stannites, respectively .
Tin(II) oxide can be synthesized through various methods:
Tin(II) oxide has several important applications:
Interaction studies involving tin(II) oxide primarily focus on its reactivity with other chemical species rather than biological interactions. Its ability to act as a reducing agent allows it to interact effectively with various metal ions and oxides, facilitating reduction processes in glassmaking and other industrial applications
Tin(II) oxide can be compared with other tin oxides such as tin(IV) oxide (stannic oxide), lead(II) oxide, and zinc oxide. Tin(II) oxide's uniqueness lies in its specific oxidation state (+2), its amphoteric nature, and its role as a precursor for other compounds, distinguishing it from both lead and zinc oxides which have different applications and properties .Compound Formula Oxidation State Key Characteristics Tin(II) Oxide SnO +2 Amphoteric; reducing agent; produces blue-black form Tin(IV) Oxide SnO₂ +4 More thermally stable; also amphoteric; common in ceramics Lead(II) Oxide PbO +2 Used in batteries; exhibits similar amphoteric behavior Zinc Oxide ZnO +2 Widely used in sunscreens; exhibits semiconductor properties
Tin(II) oxide exhibits a distinctive tetragonal crystal structure that belongs to the P4/nmm space group (No. 129), with Z = 2 formula units per unit cell [1] [2] [3]. The compound adopts the litharge-type structure, which is isostructural with lead(II) oxide (PbO), making it the only example of regular square-pyramidal coordination for tin(II) [3] [4]. This structural arrangement is found naturally as the rare mineral romarchite [1] [2] [5] [6].
The lattice parameters have been precisely determined through neutron diffraction studies as a = 3.8029 ± 0.0005 Å and c = 4.8382 ± 0.0008 Å at room temperature (293 K) [3], yielding a c/a ratio of 1.272 and a unit cell volume of approximately 70.2 ų [3]. The structure consists of two-dimensional layers oriented in the (001) direction, where tin atoms exhibit four-coordinate square-pyramidal geometry with four equivalent oxygen atoms [1] [3] [7]. The Sn-O bond lengths are uniform at 2.224 ± 0.008 Å [3], while the tin atoms occupy Wyckoff positions 2a at (0, 1/2, u) and (1/2, 0, -u), and oxygen atoms occupy positions 2c at (0, 0, 0) and (1/2, 1/2, 0) [3].
Property | Value | Reference |
---|---|---|
Chemical Formula | SnO | [1] [8] |
Crystal System | Tetragonal | [1] [2] [3] |
Space Group | P4/nmm | [1] [2] [3] |
Lattice Parameter a (Å) | 3.8029 ± 0.0005 | [3] |
Lattice Parameter c (Å) | 4.8382 ± 0.0008 | [3] |
c/a Ratio | 1.272 | [3] |
Unit Cell Volume (ų) | 70.2 | Calculated |
Density (g/cm³) | 6.45 | [1] [2] [8] |
Coordination Number of Sn | 4 | [1] [3] |
Coordination Geometry | Square pyramidal | [1] [3] |
Sn-O Bond Length (Å) | 2.224 ± 0.008 | [3] |
The phase stability of tin(II) oxide is highly temperature-dependent [9] [10] [4]. Under ambient conditions, the blue-black α-SnO phase is thermodynamically stable, though a metastable red form also exists [1] [8] [4]. Thermal decomposition begins around 300-400°C, where SnO undergoes oxidation to form tin(IV) oxide (SnO₂) [9] [10]. The melting point is reported as 1,080°C [1] [8] [4], though thermal decomposition typically occurs before melting under atmospheric conditions.
Phase transformation studies reveal that SnO exhibits complex behavior under elevated temperatures and pressures [11] [12]. Under high pressure conditions (up to 15 GPa), the material demonstrates enhanced stability against radiation-induced disproportionation [11]. Pressure-induced electronic transitions occur around 5 GPa, where SnO transitions from a small-gap semiconductor to a metallic state [12]. The disproportionation reaction 4SnO → Sn₃O₄ + Sn followed by Sn₃O₄ → 2SnO₂ + Sn becomes significant at temperatures above 600 K [4] [13].
Temperature (°C) | Phase | Lattice Parameter a (Å) | Lattice Parameter c (Å) | Reference |
---|---|---|---|---|
25 | SnO | 3.8029 | 4.8382 | [3] [10] |
300 | SnO | 3.8095 | 4.8475 | [3] [10] |
400 | SnO+SnO₂ | 3.8120 | 4.8510 | [10] |
500 | SnO₂ | 3.8145 | 4.8545 | [10] |
Comprehensive structural characterization of tin(II) oxide has been achieved through Rietveld refinement methodologies applied to both X-ray and neutron diffraction data [14] [3] [15]. The most precise structural parameters have been obtained from neutron diffraction studies at room temperature, which provide superior accuracy for light atoms such as oxygen [3].
The refined structural model confirms the tetragonal P4/nmm space group with lattice parameters a = 3.8014 ± 0.0003 Å and c = 4.8559 ± 0.0006 Å [16]. The internal parameter u = 0.237 describes the position of tin atoms relative to the oxygen layers [3]. The final R-factor achieved in integrated-intensity refinement was 4.3% for 28 measured reflections, demonstrating excellent agreement between observed and calculated intensities [3].
Parameter | Value | Reference |
---|---|---|
Space Group | P4/nmm (No. 129) | [3] [16] |
Lattice Parameter a (Å) | 3.8014 ± 0.0003 | [16] |
Lattice Parameter c (Å) | 4.8559 ± 0.0006 | [16] |
Internal Parameter u | 0.237 | [3] |
Atomic Positions Sn | (0, 1/2, u) and (1/2, 0, -u) | [3] |
Atomic Positions O | (0, 0, 0) and (1/2, 1/2, 0) | [3] |
R-factor (%) | 4.3 | [3] |
Number of Reflections | 28 | [3] |
Advanced Rietveld analysis of zinc-doped tin oxide films has demonstrated the capability to determine lattice parameters, crystallite sizes, and microstrain as functions of dopant concentration [14]. The methodology revealed that textural growth depends systematically on zinc dopant content, with preferential orientation shifting from (200) to (101) directions as dopant concentration increases [14]. Crystallite size analysis using the Scherrer equation shows values ranging from 32 nm for undoped material to 12 nm for heavily doped samples [14].
Studies on tin(II) oxide synthesized through controlled precipitation methods have employed Popa's model for Rietveld refinement to analyze anisotropic crystallite structure [15]. These investigations revealed that the material consists of small and distorted crystallites with significant size anisotropy, consistent with observed plate-like grain morphology [15]. The refinement confirmed SnO-romarchite as the major phase, though complete elimination of tin(IV) oxide formation could not be achieved [15].
The defect chemistry of tin(II) oxide plays a crucial role in determining its electronic, optical, and catalytic properties [17] [18] [19] [20] [21]. Comprehensive first-principles studies have identified multiple types of intrinsic defects with varying formation energies and electronic effects [17] [20].
Oxygen vacancies (VO) represent the most prevalent defects with formation energies ranging from 1.2-2.5 eV, acting as donor states that contribute to n-type conductivity [17] [20] [21]. These defects are particularly significant in determining the electrical transport properties and can be controlled through synthesis atmosphere and temperature [18] [19]. Tin vacancies (VSn) exhibit higher formation energies of 3.8-4.2 eV and function as acceptor states [17] [20].
Defect Type | Formation Energy (eV) | Electronic Effect | Reference |
---|---|---|---|
Oxygen Vacancy (V_O) | 1.2-2.5 | Donor states | [17] [20] [21] |
Tin Vacancy (V_Sn) | 3.8-4.2 | Acceptor states | [17] [20] |
Oxygen Interstitial (O_i) | 2.1-3.0 | Deep trap states | [17] [19] [21] |
Tin Interstitial (Sn_i) | 2.8-3.5 | Shallow donor | [17] [20] |
Oxygen Hole Center (SnO- ) | 1.8-2.3 | Hole trap | [17] [21] |
Oxygen hole centers (SnO- ) have been identified as critical defects for photocatalytic applications, with formation energies of 1.8-2.3 eV [17] [21]. These defects can be synthetically manipulated through controlled flame synthesis conditions, enabling smart band alignment engineering for visible-light-driven hydrogen evolution [17]. Surface hydroxyl groups with formation energies of 0.5-1.2 eV contribute to band bending effects and influence charge transfer properties [17] [18].
Surface morphology exhibits strong dependence on synthesis methodology and processing conditions [14] [18] [19] [9]. Magnetron sputtering produces smooth, uniform films with grain sizes of 13-50 nm and surface roughness (RMS) of 0.5-0.8 nm [18]. In contrast, RGTO (Rheotaxial Growth and Thermal Oxidation) techniques yield more porous structures with grain sizes ranging from 40-1800 nm and higher surface roughness of 5-15 nm RMS [18].
Synthesis Method | Grain Size (nm) | Surface Roughness RMS (nm) | Morphology | Reference |
---|---|---|---|---|
Magnetron Sputtering | 13-50 | 0.5-0.8 | Smooth, uniform grains | [18] |
RGTO Technique | 40-1800 | 5-15 | Porous, flower-like | [18] |
Spray Pyrolysis | 12-32 | 2-8 | Textured crystallites | [14] |
Hydrothermal | 5-20 | 1-5 | Nanorod arrays | [19] |
Thermal Decomposition | 4.3-9.1 | 10-50 | Stacked layers | [9] |
Spray pyrolysis methods enable the formation of textured films with systematic preferential orientation dependent on dopant concentration [14]. Hydrothermal synthesis produces nanorod arrays with smaller grain sizes (5-20 nm) and controlled surface morphology suitable for enhanced photocatalytic performance [19]. Thermal decomposition approaches yield stacked layer structures with crystallite growth from 4.3 nm to 9.1 nm as temperature increases from 673 K to 973 K [9].
Chemical composition analysis through X-ray photoelectron spectroscopy reveals significant depth-dependent variations in stoichiometry [18]. The (O)/(Sn) ratio varies from 1.58 at the surface to 1.25 in the bulk for RGTO-prepared films, while magnetron sputtered films show ratios from 2.11 to 1.83 [18]. Carbon contamination depth reaches approximately 50 nm for RGTO samples and 7 nm for magnetron sputtered films [18].
Advanced in-situ structural characterization techniques have provided comprehensive insights into the dynamic behavior of tin(II) oxide under varying temperature, pressure, and atmospheric conditions [22] [9] [10] [11] [13]. These studies employ real-time X-ray diffraction, thermal analysis, and spectroscopic methods to monitor structural evolution during processing.
In-situ thermal studies using synchrotron X-ray diffraction reveal detailed phase transformation behavior during controlled heating in air [10]. At temperatures up to 300°C, only minor lattice parameter shifts occur without significant oxidation or phase transitions [10]. The (101) peak from SnO romarchite at 29.9° undergoes systematic shifting to lower angles with thermal expansion, reaching 29.4° at 480°C before reversing direction [10]. Critical transformation occurs around 400°C, where the (110) peak from SnO₂ rutile becomes equally significant to the SnO (101) maximum [10].
High-pressure in-situ studies conducted up to 15 GPa using diamond anvil cells demonstrate enhanced phase stability under compression [11]. Pressure stabilization prevents synchrotron radiation-induced disproportionation that occurs at ambient pressure [11]. Under pressure, metallic tin appears in both β-Sn structure and tetragonal high-pressure phases, while SnO₂ forms in the high-pressure SnO₂-IV phase with modified fluorite structure [11].
Pressure Condition | Temperature Range | Observed Phases | Structural Changes | Reference |
---|---|---|---|---|
Ambient | 25-300°C | SnO dominant | Thermal expansion | [10] |
Ambient | 400-500°C | SnO + SnO₂ | Phase coexistence | [10] |
Up to 15 GPa | 25-370°C | SnO, Sn, SnO₂-IV | Pressure-stabilized | [11] |
Real-time oxidation monitoring through in-flight X-ray photoelectron spectroscopy enables continuous observation of surface oxidation states in gas-phase generated nanoparticles [13]. These studies demonstrate that surface oxidation states can be controlled by adjusting carrier gas composition, heating temperature, and particle composition [13]. Reduction of surface oxides occurs when heated in slightly reducing atmospheres, with enhancement observed in tin-gold mixed nanoparticles [13].
Thermal decomposition kinetics have been characterized through simultaneous thermal analysis combined with in-situ X-ray diffraction [9]. The process involves overlapping consecutive reactions including endothermic thermal decomposition and subsequent exothermic oxidation [9]. Crystal growth of the SnO₂ product occurs through two concurrent kinetic processes resulting in two-dimensional stacking structures [9]. The average enthalpy change for crystal growth is -24.1 ± 1.1 kJ (mol SnO₂)⁻¹ [9].
Variable atmosphere studies reveal critical dependence of structural stability on oxygen partial pressure [23]. Films prepared with oxygen pressures of 10-20% exhibit metallic properties with notable Sn⁰ content of 5.6-17.3%, while higher oxygen pressures (>20%) lead to non-metallic behavior with dominant n-type SnO₂ phases [23]. Amorphous-to-crystalline transitions occur systematically with changing atmospheric composition and temperature [24] [25].
In-situ growth monitoring during vapor-liquid-solid synthesis demonstrates single crystal rod formation with threshold voltages of approximately 2.5 V for microswitch applications [22]. The growth process involves metal catalyst droplet formation at 300°C with subsequent oxide vapor absorption and crystal nucleation [22]. Transmission rates exceed 90% in the visible band and reach 95% in the blue-green region due to oxygen vacancy recombination luminescence [22].
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